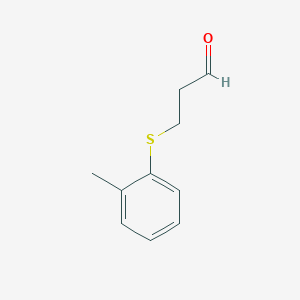

3-(o-tolylthio)propanal

Description

Significance of Aryl Thioether Functional Groups in Organic Synthesis

The aryl thioether group (Ar-S-R) is a crucial substructure found in a variety of biologically active compounds and is significant in the field of materials chemistry. mdpi.comsemanticscholar.org These functional groups are key components in pharmaceuticals and are utilized as intermediates in the assembly of complex molecules. nih.gov The construction of aryl-S bonds is a primary objective in organic chemistry, as it provides access to a wide range of valuable molecules. mdpi.comresearchgate.net The synthesis of aryl thioethers can be achieved through several methods, including copper-catalyzed cross-coupling reactions, which are noted for their tolerance of various functional groups and mild reaction conditions. mdpi.comsemanticscholar.orgresearchgate.net Furthermore, thioethers are employed in the synthesis of polymers and as corrosion inhibitors. acs.org

Overview of Aldehyde Reactivity in Complex Molecule Construction

Aldehydes are fundamental building blocks in organic chemistry, prized for their high reactivity which is primarily due to the electrophilic nature of the carbonyl carbon. mdpi.com This reactivity allows them to participate in a wide array of chemical transformations that are crucial for the construction of complex molecular architectures. mdpi.comsemanticscholar.org

Key reactions involving aldehydes include:

Nucleophilic Addition: The polarized carbonyl group is susceptible to attack by nucleophiles, a foundational reaction in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com This process typically involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to form an alcohol. nih.gov

Oxidation and Reduction: Aldehydes can be readily oxidized to form carboxylic acids or reduced to primary alcohols using common reagents. mdpi.com

Condensation Reactions: Reactions like the aldol (B89426) condensation allow for the formation of carbon-carbon bonds, enabling the synthesis of larger, more complex structures. mdpi.com

The versatility and reactivity of the aldehyde group make it an indispensable tool for synthetic chemists in assembling intricate organic molecules. nih.gov

Structural and Electronic Context of 3-(o-Tolylthio)propanal within the Class of Sulfur-Functionalized Carbonyl Compounds

This compound, with the CAS Number 124829-84-1, is a sulfur-functionalized carbonyl compound. aksci.com Specifically, it is classified as a β-sulfenylated carbonyl compound, as the sulfur atom is attached to the carbon atom beta to the aldehyde group. This structural arrangement has significant implications for its chemical behavior.

The electronic properties of the molecule are influenced by both the aryl thioether and the aldehyde functionalities. The sulfur atom in the thioether is less basic and more nucleophilic compared to oxygen in an ether. masterorganicchemistry.com The presence of the electron-donating o-tolyl group on the sulfur atom modulates the nucleophilicity and electronic density of the sulfur. Electronic factors play a critical role in the reactivity of aryl thioethers, influencing the outcomes of reactions such as cross-coupling. mdpi.comsemanticscholar.org

The reactivity of the aldehyde group is, in turn, affected by the β-thioether substituent. While α,β-unsaturated carbonyls are well-known Michael acceptors, the reactivity of saturated aldehydes containing a β-heteroatom is more nuanced. The sulfur atom can potentially influence the aldehyde's reactivity through space or by participating in reactions, for instance, by stabilizing intermediates. Research on related β-thioether carbonyl compounds indicates that they can serve as precursors to other functionalized molecules. nih.govontosight.ai For example, the cleavage of C-S bonds in certain thioethers can be used to generate aldehydes. mdpi.com

Below are tables detailing the known properties of this compound and representative spectral data for a similar compound class, which helps to place it in a practical context.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 124829-84-1 aksci.com |

| Molecular Formula | C10H12OS |

| Molecular Weight | 180.27 g/mol |

Data sourced from chemical supplier databases.

Table 2: Representative Spectral Data for β-Arylthio Carbonyl Compounds

| Spectral Data Type | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.7 (t, -CHO), ~7.0-7.4 (m, Ar-H), ~3.1 (t, -S-CH₂-), ~2.8 (t, -CH₂-CHO), ~2.3 (s, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~201 (-CHO), ~125-140 (Ar-C), ~45 (-CH₂-CHO), ~30 (-S-CH₂-), ~20 (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ν: ~2920 (C-H stretch), ~1720 (C=O stretch), ~1470 (C=C stretch), ~1050 (C-S stretch) |

Note: The spectral data presented are representative values for this class of compounds based on analysis of similar structures and are intended for illustrative purposes. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

124829-84-1 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

3-(2-methylphenyl)sulfanylpropanal |

InChI |

InChI=1S/C10H12OS/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-7H,4,8H2,1H3 |

InChI Key |

QDPAYJLQJSJXFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1SCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 O Tolylthio Propanal and Analogous Arylthioaldehydes

Strategies for Carbon-Sulfur Bond Formation

The creation of the aryl-sulfur bond is a cornerstone of the synthesis of 3-(o-tolylthio)propanal. This can be accomplished through classical nucleophilic substitution or more modern thiol-mediated coupling reactions.

Nucleophilic Substitution Reactions Involving o-Tolylthiols

Nucleophilic substitution is a foundational method for forming C-S bonds. thermofisher.cnopenstax.org In this context, the sulfur atom of o-tolylthiol acts as the nucleophile. The thiol is typically deprotonated with a mild base to form the more nucleophilic thiolate anion, which then attacks an electrophilic three-carbon substrate. A common substrate would be a propanal derivative bearing a leaving group (such as a halide) at the C3 position, for instance, 3-chloropropanal (B96773) or 3-bromopropanal.

To avoid unwanted reactions with the aldehyde group, it is often protected as an acetal (B89532) prior to the substitution reaction. The acetal can then be hydrolyzed under acidic conditions in a subsequent step to reveal the desired aldehyde. The general scheme involves the reaction of sodium o-tolylthiolate with a 3-halopropanal acetal, followed by deprotection. The efficiency of these SN2 reactions is typically high for primary halides. youtube.com Recent advancements have also demonstrated the desulfurization of thiols for nucleophilic substitution, expanding the range of applicable nucleophiles and reaction conditions. cas.cn

Thiol-Mediated Coupling Approaches

Modern synthetic chemistry offers several catalytic methods for C-S bond formation. beilstein-journals.org One prominent strategy is the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated aldehyde, such as acrolein. This reaction directly establishes both the C-S bond and the propanal skeleton in a single, atom-economical step. The reaction can often be catalyzed by a base or a nucleophilic catalyst. The regioselectivity of this addition is crucial, favoring the formation of the 3-thioether product.

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a powerful tool. beilstein-journals.org For instance, copper-catalyzed methodologies have been developed for coupling thiols with various partners. rsc.orgorganic-chemistry.org Palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, can also be adapted to form the required carbon-sulfur linkage, although this is more common for creating aryl-carbon bonds. alevelchemistry.co.uknih.gov Thiol-ene "click" reactions, often initiated by light or a radical initiator, provide another efficient pathway for the addition of thiols across double bonds, which can be applied to precursors like allyl alcohol, followed by oxidation. nih.gov

Construction of the Propanal Carbon Skeleton

The three-carbon aldehyde structure can be established either by modifying a pre-existing three-carbon chain or by building it from smaller units.

Oxidation of Precursor Alcohols to the Aldehyde Functionality

A highly reliable and common method for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. libretexts.org For this compound, the direct precursor would be 3-(o-tolylthio)propan-1-ol. This precursor can be synthesized via the nucleophilic substitution of o-tolylthiol on 3-chloro-1-propanol (B141029) or by the thiol-ene reaction between o-tolylthiol and allyl alcohol.

The key challenge in this step is to prevent the over-oxidation of the aldehyde to a carboxylic acid. libretexts.org Mild, selective oxidizing agents are required for this transformation. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. libretexts.org More modern and often preferred reagents include the Dess-Martin periodinane (DMP), which operates under neutral conditions and typically provides high yields. libretexts.orglibretexts.org Another option is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

Table 1: Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Reagent | Typical Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mildly acidic, byproduct is a chromium tar. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Neutral conditions, high yields, but reagent can be explosive under heat. libretexts.org |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, low temp. (-78 °C) | High yields, avoids heavy metals, but requires cryogenic conditions and produces dimethyl sulfide (B99878) as a byproduct. thermofisher.cn |

| TEMPO-mediated Oxidation | TEMPO, NaOCl | Catalytic, uses bleach as the terminal oxidant, environmentally benign. |

Elaboration of Shorter Carbon Chains via Carbon-Carbon Bond Forming Reactions

The propanal skeleton can also be assembled through reactions that form new carbon-carbon bonds. researchgate.netrsc.org This approach offers flexibility in the choice of starting materials. For example, a Grignard reagent derived from an o-tolylthio-substituted ethyl halide could react with formaldehyde (B43269) or another one-carbon electrophile. However, controlling reactivity can be challenging.

A more sophisticated approach involves palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, for example, can couple an aryl halide with an alkene. alevelchemistry.co.uk A relevant synthesis for an analogous compound, 3-(3-trifluoromethylphenyl)propanal, involved a Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. nih.gov A similar strategy could be envisioned where a suitable o-tolylthio-containing aryl electrophile is coupled with a protected acrolein derivative. Radical reactions also provide a pathway for C-C bond formation, though controlling selectivity can be complex. libretexts.orgnih.gov

Chemo- and Regioselective Control in Synthesis

Achieving a successful synthesis of this compound relies heavily on controlling selectivity at various stages. nih.gov

Chemoselectivity , the preferential reaction of a reagent with one functional group over others, is paramount. wikipedia.org During C-S bond formation via nucleophilic substitution, the aldehyde group must often be protected as an acetal to prevent the thiolate from attacking the carbonyl carbon. libretexts.org Similarly, during the oxidation of 3-(o-tolylthio)propan-1-ol, the sulfide group is a potential site for oxidation to a sulfoxide or sulfone. The choice of a mild oxidizing agent like PCC or DMP, which selectively targets the alcohol, is a critical chemoselective decision. libretexts.org Electrochemical methods are also emerging as a way to achieve high chemoselectivity by precisely controlling the redox potential. nih.gov

Regioselectivity , which dictates the position of bond formation, is crucial when using addition reactions. In the Michael addition of o-tolylthiol to acrolein, the reaction must selectively form the 3-adduct rather than the 1,2-addition product. This is generally favored with soft nucleophiles like thiolates. In reactions involving substituted aromatic rings, such as a Friedel-Crafts type reaction, the directing effects of the substituents on the o-tolyl ring would need to be considered to ensure the correct isomer is formed. The development of metal-free, highly regioselective methods, such as those described for quinoline (B57606) synthesis, highlights the ongoing innovation in controlling reaction outcomes. organic-chemistry.org

Stereoselective Synthesis of Chiral Derivatives with Tolylthio Moieties

The primary strategy for the stereoselective synthesis of chiral 3-(arylthio)propanals and related compounds is the asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde. This approach can be realized through several methods, including the use of chiral catalysts or chiral auxiliaries.

One prominent method involves the use of a chiral catalyst to facilitate the enantioselective Michael addition of a thiol to an enal. For instance, a novel catalytic system comprising a cadmium complex of (S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide has been shown to effectively catalyze the conjugate addition of thiols to enals, affording the corresponding chiral sulfides with enantioselectivities of up to 78% ee. rsc.org This method provides a direct route to enantiomerically enriched β-thioaldehydes.

Another effective strategy for inducing stereoselectivity is the use of a chiral auxiliary. numberanalytics.comwikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the context of synthesizing chiral derivatives with tolylthio moieties, a chiral auxiliary can be attached to the enal or the thiol.

A well-established chiral auxiliary for this purpose is camphorsultam. It can be employed in the Michael addition of thiols, directing the approach of the nucleophile to afford the product with high diastereoselectivity. wikipedia.org For example, the lithium base-promoted Michael addition of a thiol to N-methacryloylcamphorsultam results in the formation of the corresponding addition products with high diastereoselectivity. wikipedia.org While this example illustrates the principle with an acrylamide, the same concept can be applied to α,β-unsaturated aldehydes derivatized with a chiral auxiliary.

The diastereoselective conjugate addition of thiols can also be influenced by existing stereocenters within the molecule. For example, the conjugate addition of thiols to δ-alkylated-γ-silylated-α,β-unsaturated-δ-lactones has been shown to proceed with high diastereoselectivity, with the silicon group at the γ-position directing the stereochemical outcome. arkat-usa.org This principle of substrate-controlled diastereoselectivity can be applied to the synthesis of complex chiral molecules containing a tolylthio group.

Furthermore, the stereoselective synthesis of 2,4-disubstituted thiochromans from arylthiols and α,β-unsaturated aldehydes proceeds via a Michael addition followed by an intramolecular cyclization. researchgate.net The initial Michael addition of the arylthiol to the enal, which forms a 3-(arylthio)propanal intermediate, can be stereoselective, thus influencing the final stereochemistry of the thiochroman (B1618051) product.

Table 1: Examples of Stereoselective Synthesis of Chiral Thioether Derivatives

| Starting Material (Enal/Derivative) | Thiol | Catalyst/Auxiliary | Product Type | Stereoselectivity | Reference |

| Enals | Various Thiols | (S)-3,3'-dimethyl-2,2'-biquinoline N,N'-dioxide-Cd complex | Chiral β-thioaldehydes | Up to 78% ee | rsc.org |

| N-methacryloylcamphorsultam | Various Thiols | Lithium base | Chiral β-thioamides | High diastereoselectivity | wikipedia.org |

| δ-alkylated-γ-silylated-α,β-unsaturated-δ-lactones | Various Thiols | - | Diastereomeric β-thio-δ-lactones | High diastereoselectivity | arkat-usa.org |

| α,β-unsaturated aldehydes | Arylthiols | Na2CO3/SiO2 - PPA/SiO2 | 2,4-disubstituted thiochromans | Stereoselective | researchgate.net |

Total Synthesis Applications of Related Arylthio-Containing Building Blocks

Arylthio-containing building blocks, including aldehydes and ketones, are valuable intermediates in the total synthesis of complex natural products and other target molecules. Their utility stems from the diverse reactivity of the sulfur moiety, which can be oxidized, eliminated, or participate in various carbon-carbon bond-forming reactions.

One notable application is in the synthesis of alkaloids. For instance, ortho-substituted C12 electrophilic organoiron building blocks, which can be derived from arylthio-containing precursors, have been utilized in the formal total synthesis of (+/-)-maritidine. arkat-usa.org This approach highlights the role of the arylthio group in facilitating the construction of key structural motifs.

In a different context, the synthesis of α,α-difluoro(arylthio)methyloxetanes has been reported, and these compounds serve as useful building blocks for further transformations. rsc.org The arylthio group in these molecules can be readily oxidized to a sulfone, which can then be used in subsequent synthetic steps.

The use of β-thio-substituted perfluoroalkyl enol ethers in the synthesis of α,β-unsaturated perfluoroalkyl ketones provides another example of the utility of arylthio-containing reagents. acs.org These ketones are valuable intermediates for the synthesis of fluorinated bioactive compounds. The reaction of β-lithio-β-thio-substituted perfluoroalkyl enol ethers with aldehydes leads to the formation of allylic alcohols, which can be further transformed. acs.org

Furthermore, the intramolecular cyclization of intermediates derived from the reaction of arylthiols with α,β-unsaturated aldehydes is a key step in the synthesis of thiochromans, a class of heterocyclic compounds with various biological activities. researchgate.net The 3-(arylthio)propanal formed in situ is the crucial intermediate that undergoes cyclization.

Table 2: Applications of Arylthio-Containing Building Blocks in Total Synthesis

| Building Block | Target Molecule/Intermediate | Key Transformation | Reference |

| ortho-substituted C12 electrophilic organoiron building blocks | (+/-)-maritidine | Formation of a spirocyclic cyclohexenone | arkat-usa.org |

| α,α-difluoro(arylthio)methyloxetanes | Sulphone and other derivatives | Oxidation of the thioether | rsc.org |

| β-lithio-β-thio-perfluoroalkyl enol ethers | α,β-unsaturated perfluoroalkyl ketones | Reaction with aldehydes | acs.org |

| 3-(Arylthio)propanal intermediates | 2,4-disubstituted thiochromans | Intramolecular cyclization | researchgate.net |

Reactivity and Chemical Transformations of 3 O Tolylthio Propanal

Reactivity of the Thioether Linkage

The sulfur atom in the thioether group possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. It also enables specific rearrangement reactions.

The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The level of oxidation can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

Oxidation to Sulfoxide: Controlled oxidation to the corresponding sulfoxide, 1-methyl-2-((3-oxopropyl)sulfinyl)benzene, can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com Using O₂/air as the oxidant can also yield sulfoxides, with selectivity controlled by temperature. organic-chemistry.orgresearchgate.net

Oxidation to Sulfone: The use of excess oxidizing agent (e.g., two or more equivalents of H₂O₂ or m-CPBA) will typically lead to the formation of the sulfone, 1-methyl-2-((3-oxopropyl)sulfonyl)benzene. masterorganicchemistry.comorganic-chemistry.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using H₂O₂. organic-chemistry.org

The chemoselectivity of these oxidations is important; many of these reagents can also react with the aldehyde. However, thioether oxidation is often faster, and specific catalytic systems have been developed for high selectivity. organic-chemistry.orgrsc.org

Table 3: Oxidation of the Thioether Linkage

| Product | Reagent(s) | Conditions |

| 3-(o-tolylsulfinyl)propanal | 1 eq. H₂O₂ or m-CPBA | Controlled temperature |

| 3-(o-tolylsulfonyl)propanal | >2 eq. H₂O₂ or m-CPBA | Higher temperature/longer reaction time |

The Pummerer rearrangement is a characteristic reaction of sulfoxides that bear an α-hydrogen. wikipedia.orgchem-station.com The reaction is typically initiated by an acid anhydride, such as acetic anhydride. wikipedia.orgchemeurope.com The sulfoxide is first acylated on the oxygen atom, creating a good leaving group. Subsequent elimination of this group, facilitated by a base, generates a thionium ion intermediate. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile, in this case, the acetate anion, to give an α-acyloxy thioether. wikipedia.orgchem-station.com

For 3-(o-tolylthio)propanal, this reaction would first require oxidation of the thioether to the sulfoxide, 3-(o-tolylsulfinyl)propanal. This sulfoxide has hydrogens on the carbon alpha to the sulfur (the C2 position of the propanal chain). Treatment with acetic anhydride would then induce the Pummerer rearrangement, yielding 2-acetoxy-3-(o-tolylthio)propanal. This product can be hydrolyzed to form an aldehyde, which can be a useful synthetic transformation. chem-station.comchemeurope.com

Cleavage and Modification of the Carbon-Sulfur Bond, including Radical Reductions

The carbon-sulfur (C–S) bond in this compound is susceptible to cleavage under various conditions, enabling a range of chemical transformations. The C(sp³)–S bond, being part of the propanal chain, is generally more labile than the C(sp²)–S bond of the o-tolyl group.

Recent studies on analogous thioethers have demonstrated metal-free methods for selective C(sp³)–S bond cleavage. For instance, reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate this cleavage. organic-chemistry.org Specifically, NBS has been shown to selectively cleave C(sp³)–S bonds at room temperature, while NFSI can facilitate this at elevated temperatures. organic-chemistry.org These reactions typically proceed through sulfonium (B1226848) intermediates. organic-chemistry.org Similarly, N-chlorosuccinimide (NCS) can be employed for the C(sp³)–S bond cleavage of thioethers to yield aryl aldehydes and dithioacetals. mdpi.comresearchgate.net

Electrochemical methods also offer a pathway for the selective cleavage of the C(sp³)–S bond in aryl alkyl thioethers. chemrxiv.org Under electroreductive conditions, these compounds can serve as precursors for C-centered alkyl radicals, which can then participate in C-H and C-C bond-forming reactions. chemrxiv.org This approach shows complete selectivity for the cleavage of the C(sp³)–S bond over the aryl C(sp²)–S bond. chemrxiv.org

Radical Reductions:

Radical-mediated desulfurization represents a significant transformation for thioethers like this compound. These reactions typically involve the homolytic cleavage of the C–S bond to generate a carbon-centered radical. researchgate.net Trivalent phosphorus reagents are often used to abstract the sulfur atom from the resulting thiyl radical. researchgate.net The carbon-centered radical can then be quenched by a hydrogen atom transfer (HAT) agent to yield the desulfurized alkane. researchgate.net

An alternative to traditional methods using stoichiometric metal reductants like Raney nickel is the use of radical-mediated desulfurization, which can offer improved chemoselectivity. researchgate.net

| Method | Reagent/Condition | Bond Cleaved | Potential Product from this compound | Reference |

| Chemical Cleavage | N-Bromosuccinimide (NBS) | C(sp³)–S | 3-Bromopropanal | organic-chemistry.org |

| Chemical Cleavage | N-Chlorosuccinimide (NCS) | C(sp³)–S | Propanal (via hydrolysis) | mdpi.com |

| Electrochemical Reduction | Electroreductive conditions | C(sp³)–S | Propanal | chemrxiv.org |

| Radical Desulfurization | Trivalent phosphorus reagents | C(sp³)–S | Propanal | researchgate.net |

Intermolecular and Intramolecular Reactivity Patterns

The bifunctional nature of this compound, containing both an electrophilic aldehyde and a nucleophilic sulfur atom (in its reduced thiol form), allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactivity:

The aldehyde group can readily undergo reactions with nucleophiles. In the context of its sulfur moiety, if the thioether were reduced to the corresponding thiol (o-tolylthiol) and reacted with another molecule of this compound, a thioacetal could be formed. chemistrysteps.com More broadly, aldehydes can react with thiols under various conditions. For example, visible-light-mediated cross-dehydrogenative coupling of aldehydes and thiols can produce thioesters. researchgate.net

Intramolecular Reactivity:

The proximity of the aldehyde and the thioether in this compound creates opportunities for intramolecular cyclization reactions, particularly under conditions that promote radical formation or ionic intermediates. For instance, the generation of a radical at the carbon adjacent to the sulfur could lead to an intramolecular addition to the aldehyde carbonyl, forming a cyclic intermediate. nih.govresearchgate.net

Intramolecular carbolithiation of phenyl thioethers has been shown to be a versatile method for forming cyclic structures. While this specific substrate has a propanal chain, analogous systems demonstrate that organolithiums generated by reductive lithiation of phenyl thioethers can undergo stereoselective cyclization. Acid-catalyzed intramolecular cyclization is another common pathway for sulfur-containing compounds to form heterocyclic frameworks. nih.gov

| Reaction Type | Reactants/Conditions | Potential Product | Reference |

| Intermolecular | This compound + o-Tolylthiol | Thioacetal derivative | chemistrysteps.com |

| Intermolecular | Aldehyde + Thiol (general) | Thioester | researchgate.net |

| Intramolecular | Radical initiation | Cyclic thioether alcohol | nih.gov |

| Intramolecular | Reductive lithiation | Cyclized product | |

| Intramolecular | Acid catalysis | Heterocyclic compound | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 3 O Tolylthio Propanal

Studies on Stereochemical Control and Selectivity in Reactions

While the principles of stereochemical control are well-established in organic chemistry, the application and detailed study of these principles for 3-(o-tolylthio)propanal have not been specifically documented in the accessible scientific literature. Research in asymmetric synthesis and stereoselective reactions is vast; however, it appears that this compound has not been a specific substrate of focus in published studies concerning stereochemical outcomes.

Diastereoselectivity in Carbon-Carbon Bond Formations

There is a lack of specific data in the scientific literature regarding the diastereoselectivity of carbon-carbon bond-forming reactions where this compound is used as a reactant. General methodologies for achieving diastereoselectivity in reactions such as aldol (B89426) condensations, Michael additions, and other C-C bond formations are extensively reviewed, but specific examples, reaction conditions, and diastereomeric ratios for this compound are not reported.

Enantioselective Transformations of Chiral Derivatives

Similarly, information on the enantioselective transformations of chiral derivatives of this compound is not available in the reviewed scientific literature. The development of enantioselective methods often involves the use of chiral catalysts, auxiliaries, or reagents. While numerous studies detail such transformations for various aldehydes, specific application to and results for chiral derivatives of this compound have not been published.

Due to the absence of specific research findings on this compound in the context of stereochemical control, no data tables or detailed research findings can be presented.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Chemical Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex structures. sigmaaldrich.com Aldehydes, in particular, are attractive building blocks due to their ability to react readily with a variety of nucleophiles. lifechemicals.com The compound 3-(o-tolylthio)propanal exemplifies this versatility through its two distinct reactive sites: the aldehyde carbonyl and the arylthio group.

The aldehyde functionality serves as an electrophilic center, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Nucleophilic Additions: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Condensation Reactions: Aldol (B89426), Knoevenagel, and Wittig reactions to form α,β-unsaturated systems and extend the carbon chain.

Reductive Amination: Conversion to amines through reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different functional group manifolds.

The o-tolylthio group provides a second point of modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties of the molecule and can facilitate elimination reactions. Furthermore, the aryl group can participate in aromatic substitution reactions, and the entire thioether linkage can be cleaved under specific reductive conditions. This dual reactivity makes this compound a valuable intermediate for synthesizing a diverse range of target molecules.

| Reaction Type | Functional Group Involved | Potential Product Class | Example Reagents |

|---|---|---|---|

| Nucleophilic Addition | Aldehyde | Secondary Alcohols | CH₃MgBr, PhLi |

| Wittig Reaction | Aldehyde | Alkenes | Ph₃P=CH₂ |

| Aldol Condensation | Aldehyde | β-Hydroxy Aldehydes/Enals | Acetone, NaOH |

| Oxidation | Aldehyde | Carboxylic Acids | KMnO₄, H₂CrO₄ |

| Reduction | Aldehyde | Primary Alcohols | NaBH₄, LiAlH₄ |

| Oxidation | Thioether | Sulfoxides / Sulfones | H₂O₂, m-CPBA |

Role as a Chiral Auxiliary or Directing Group in Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After serving its purpose, the auxiliary can typically be removed and recovered for reuse. sigmaaldrich.com While this compound is an achiral molecule, its structural components suggest potential applications in asymmetric synthesis, either as a directing group or as a scaffold for developing a chiral auxiliary.

The sulfur atom of the arylthio group can act as a Lewis base, coordinating to metal centers and directing reagents to a specific face of the molecule. In reactions involving the aldehyde, such as an aldol addition, pre-coordination of the Lewis acidic promoter to the sulfur atom could create a rigid, cyclic transition state. This conformation can induce diastereoselectivity by sterically blocking one face of the enolate or aldehyde from the approaching reactant.

To function as a true chiral auxiliary, chirality must be introduced into the molecule. This could be achieved by:

Using a Chiral Aryl Group: Employing a tolyl group that is chiral due to restricted rotation (atropisomerism) or substitution with a chiral moiety.

Modification of the Propanal Backbone: Introducing a stereocenter at the α- or β-position to the aldehyde.

Once a chiral variant is established, it can be used to control the formation of new stereocenters. For instance, in the alkylation of an enolate derived from a chiral version of this compound, the pre-existing stereocenter would direct the approach of the electrophile, leading to one diastereomer in excess. The development of sulfur-based chiral auxiliaries is an established field, and the principles could be applied to derivatives of this compound. sigmaaldrich.com

Precursor for the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are integral to pharmaceuticals, natural products, and materials science. nih.gov Aldehydes are valuable precursors for synthesizing these cyclic structures due to their electrophilicity and ability to participate in cyclization-condensation reactions. semanticscholar.org The bifunctional nature of this compound makes it a promising starting material for various N-, O-, and S-containing heterocycles.

The aldehyde group can react with a wide range of dinucleophiles to form rings. For example:

With Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazoline or pyrazole (B372694) derivatives.

With Hydroxylamine: Forms oxazolines or isoxazoles.

With Amidines or Guanidines: Leads to the formation of pyrimidine (B1678525) rings.

With 1,2-Amino Thiols: Can produce thiazolidine (B150603) derivatives.

The arylthio group can also participate directly or indirectly in cyclization. Intramolecular reactions, such as a Friedel-Crafts-type reaction between the aldehyde (or a derivative) and the electron-rich tolyl ring, could lead to fused ring systems. Alternatively, the thioether can be used as a handle to introduce other functionalities that subsequently participate in cyclization.

| Reactant | Potential Heterocyclic Product | Ring Atoms |

|---|---|---|

| Hydrazine (H₂NNH₂) | Pyrazoline / Pyrazole | C, N |

| Hydroxylamine (NH₂OH) | Isoxazolidine / Isoxazole | C, N, O |

| Thiourea (H₂NCSNH₂) | Thiazine derivative | C, N, S |

| o-Phenylenediamine | Benzodiazepine derivative | C, N |

| Malononitrile | Substituted Pyran | C, O |

Integration into Natural Product Synthesis and Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methods and strategies. nih.govuchicago.edu Building blocks that offer both a common structural motif and versatile functional handles are highly prized in this field. uchicago.edu The this compound molecule contains a C3-aldehyde fragment, a substructure present in numerous natural products, including polyketides and terpenoids.

In a synthetic strategy, this compound could be used to install this C3 unit while carrying the arylthio group as a masked or protected functionality. The thioether is stable to a variety of reaction conditions used to elaborate other parts of the molecule. At a late stage in the synthesis, the arylthio group can be selectively removed or transformed. For example, it could be:

Reductively removed to leave a simple propyl chain.

Oxidized and eliminated to install an α,β-unsaturation.

Used as a precursor for a sulfonium (B1226848) salt to participate in ylide chemistry.

This strategy allows for the construction of the carbon skeleton first, with the introduction of more sensitive functional groups deferred until the end of the synthesis. The ability to unmask functionality in this way is a key principle in the convergent synthesis of complex molecules.

Strategies for Temporary Introduction and Removal of the Arylthio Group

The arylthio group can be viewed as a temporary directing or protecting group that can be strategically introduced and later removed. nih.gov Its installation and cleavage are often high-yielding and chemoselective processes.

Introduction: The most common method for synthesizing 3-(arylthio)propanals is through the conjugate (Michael) addition of a thiol to acrolein. In the case of this compound, this involves the reaction of o-thiocresol with acrolein, often catalyzed by a weak base. This reaction is typically efficient and proceeds under mild conditions.

Removal: The cleavage of the carbon-sulfur bond can be accomplished through several methods, depending on the desired outcome. The choice of reagent allows the arylthio group to serve as a versatile synthetic handle.

| Removal Strategy | Reagents & Conditions | Outcome / Product | Key Feature |

|---|---|---|---|

| Reductive Desulfurization | Raney Nickel (Ra-Ni), H₂ | Alkane (Propionaldehyde derivative) | Complete removal of the sulfur group. |

| Reductive Cleavage | Bu₃SnH, AIBN | Alkane | Radical-based cleavage, useful for complex substrates. researchgate.net |

| Oxidative Elimination | 1. Oxidation (e.g., m-CPBA) to sulfoxide 2. Heat (syn-elimination) | α,β-Unsaturated Aldehyde (Acrolein) | Introduces a double bond. |

| Birch Reduction | Na or Li in liquid NH₃, with an alcohol | Alkane | Dissolving metal reduction; effective for C-S bond cleavage. |

Patent Landscape and Industrial Applications of Related Compounds

While patents specifically naming "this compound" are not prominent, the patent landscape for the broader class of 3-(alkylthio)aldehydes and related sulfur-containing organic compounds reveals their industrial importance. google.com These compounds often serve as key intermediates in the synthesis of higher-value products.

Patents in this area frequently describe:

Processes for Preparation: Facile and scalable methods for producing 3-(alkylthio)aldehydes via the reaction of mercaptans with unsaturated aldehydes are patented. google.com These processes often focus on novel catalysts to improve yield and purity.

Use as Intermediates: A significant portion of patents cover the use of these aldehydes as intermediates for agrochemicals (pesticides, herbicides) and antioxidants. The dual functionality allows for the construction of complex molecular scaffolds required for biological activity.

Flavor and Fragrance Applications: Some lower molecular weight alkylthio aldehydes are noted for their use as odorants or flavoring agents. google.com

Pharmaceutical Synthesis: Chiral reagents containing sulfur, such as tert-butanesulfinamide, are heavily patented for their widespread use in the asymmetric synthesis of amines, a common functional group in active pharmaceutical ingredients. yale.edu

The industrial utility of this compound and its analogues is rooted in their status as versatile chemical intermediates. The straightforward synthesis and the presence of two readily transformable functional groups make them valuable starting points for a range of chemical products.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-(o-tolylthio)propanal. These calculations can determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electron density throughout the molecule.

One of the key outputs from these calculations is the Mulliken population analysis, which provides a method for estimating partial atomic charges. wikipedia.orgstackexchange.com This analysis helps in identifying the electron-rich and electron-poor centers within the molecule, which is crucial for understanding its reactivity. For this compound, the aldehyde group, being electron-withdrawing, is expected to render the carbonyl carbon electrophilic. The sulfur atom, with its lone pairs of electrons, and the tolyl group also significantly influence the electronic distribution.

A hypothetical Mulliken charge distribution for key atoms in this compound, as would be determined by DFT calculations, is presented below. Such a table would be generated from the output of a quantum chemistry software package. The analysis involves partitioning the total electron population among the constituent atoms. libretexts.orguni-muenchen.de

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| S (thioether) | -0.10 |

| C (alpha to carbonyl) | -0.20 |

| C (beta to carbonyl) | -0.15 |

| C (tolyl, attached to S) | +0.05 |

Furthermore, calculations of bond lengths and angles provide a detailed picture of the molecular geometry. researchgate.netresearchgate.net For instance, the C-S bond length and the C-S-C bond angle in the thioether linkage, as well as the C=O bond length of the aldehyde, are critical parameters that can be accurately predicted.

Conformational Analysis and Potential Energy Surface Studies

The flexibility of the propanal chain and the rotation around the C-S bond allow this compound to adopt multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. libretexts.org This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles. youtube.com

For the propanal backbone, key conformations include the s-cis and gauche forms, which differ in the dihedral angle of the C-C-C=O chain. cdnsciencepub.com The presence of the bulky o-tolylthio group at the 3-position introduces significant steric interactions that influence the relative energies of these conformers. chemistryschool.netyoutube.com Computational studies can systematically rotate the key bonds and calculate the corresponding energy, leading to a detailed PES. researchgate.net

The energy difference between conformers is a critical factor in determining the population of each state at a given temperature. libretexts.org The staggered conformations are generally energy minima, while eclipsed conformations represent energy maxima and correspond to transition states for rotation. youtube.compearson.com

Table 2: Relative Energies of Propanal Conformers (Illustrative)

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) |

|---|---|---|

| s-cis (eclipsed) | 0° | 0.0 |

| Gauche | ~130° | 5.1 |

| Transition State 1 | ~73° | 8.8 |

| Transition State 2 | 180° | 3.7 |

Note: The presence of the o-tolylthio group would further modify these relative energies due to steric and electronic effects.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. A key aspect of this is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. schrodinger.com The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For sulfur-containing aromatic compounds, these values can be predictive of their behavior in chemical reactions. researchgate.netfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity or chemical reactivity of a series of related compounds. cust.edu.tw By correlating calculated molecular descriptors with observed activity, these models can predict the properties of new, unsynthesized molecules. researchgate.net For arylthio compounds, descriptors such as electronic properties, steric parameters, and hydrophobicity can be used to build predictive QSAR models. nih.gov

Table 3: Calculated Frontier Orbital Energies for a Series of Aryl Thioethers (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylthioethane | -8.5 | -0.2 | 8.3 |

| 3-(Phenylthio)propanal | -8.9 | -1.5 | 7.4 |

| This compound | -8.7 | -1.4 | 7.3 |

Furthermore, computational methods can be used to predict sites of electrophilic and nucleophilic attack. figshare.comnih.gov For this compound, the carbonyl carbon is a likely site for nucleophilic attack, while the sulfur atom and the aromatic ring are potential sites for electrophilic attack.

Modeling Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies and reaction rates.

For this compound, several reactions of interest could be modeled. For instance, the thia-Michael addition, a common reaction for α,β-unsaturated carbonyls, could be modeled to understand the reactivity of related compounds. nih.govsrce.hr Although this compound is a saturated aldehyde, understanding the mechanism of Michael additions to analogous unsaturated systems provides insight into the nucleophilicity of the sulfur atom. ljmu.ac.uknih.gov

Another important reaction is the oxidation of the thioether to a sulfoxide (B87167) or sulfone. acs.orgrsc.org Computational modeling can be used to investigate the mechanism of this oxidation, for example, by hydroxyl radicals, and to determine the transition state structures and activation barriers. researchgate.netacs.org

Table 4: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidation | Thioether to Sulfoxide (with H2O2) | 15.2 |

| Oxidation | Thioether to Sulfone (with H2O2) | 25.8 |

| Aldehyde Reduction | With NaBH4 | 12.5 |

Design Principles for Novel Arylthio-Containing Molecules

The insights gained from computational studies on this compound can be leveraged to establish design principles for new molecules with desired properties. By understanding the structure-property and structure-activity relationships, modifications can be made to the molecular structure to enhance specific characteristics.

For example, if a particular biological activity is found to be correlated with the electronic properties of the tolyl ring, substituents can be added to the ring to modulate these properties. QSAR models, as mentioned earlier, can guide these modifications by predicting the activity of the designed molecules before they are synthesized. nih.govmdpi.com

The conformational preferences determined from PES studies can inform the design of more rigid analogues that lock the molecule in a bioactive conformation, potentially increasing its potency. Furthermore, understanding the reaction mechanisms can aid in the design of more stable molecules or, conversely, molecules that are designed to be reactive in a specific biological environment. The incorporation of thioether linkages is a known strategy in the design of bioactive peptides and other therapeutic agents. nih.govmdpi.com The oxidation state of the sulfur atom can also be tuned to modulate the properties of the molecule. nih.gov The design of novel thioether-containing compounds with potential anti-proliferative activities has been an area of active research. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of 3-(o-tolylthio)propanal. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million), the precise molecular formula can be established, distinguishing it from other isomers or compounds with the same nominal mass.

For this compound (C₁₀H₁₂OS), the theoretical exact mass of the molecular ion [M]⁺ is calculated to be 180.0609. HRMS analysis would be expected to yield an experimental value in very close agreement with this theoretical mass, thus confirming the elemental composition.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Key fragmentation pathways for this compound would likely involve:

α-cleavage adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29).

β-cleavage , resulting in the loss of an ethyl group, is also a possibility.

Cleavage of the C-S bond, which could lead to the formation of an o-tolylthio radical or cation (m/z corresponding to C₇H₇S) and a propanal radical or cation.

A McLafferty rearrangement is also a potential fragmentation pathway for aldehydes with a sufficiently long alkyl chain, which could lead to the formation of a characteristic fragment ion. libretexts.org

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of both the o-tolylthio and the propanal moieties.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) | Predicted Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₂OS⁺ | 180.0609 | Molecular Ion |

| [M-H]⁺ | C₁₀H₁₁OS⁺ | 179.0531 | α-cleavage |

| [M-CHO]⁺ | C₉H₁₁S⁺ | 151.0581 | α-cleavage |

| [C₇H₇S]⁺ | C₇H₇S⁺ | 123.0268 | C-S bond cleavage |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, and 2D Techniques) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would provide a complete picture of the atomic connectivity of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the o-tolyl group, the methyl protons, the methylene (B1212753) protons of the propanal chain, and the aldehydic proton. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and spatial relationships of these protons. For instance, the aldehydic proton would appear as a characteristic triplet at a downfield chemical shift (around 9.8 ppm) due to coupling with the adjacent methylene group. docbrown.info The aromatic protons would exhibit a complex splitting pattern in the aromatic region (around 7.0-7.4 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The aldehydic carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift (around 200 ppm). The aromatic carbons and the carbons of the aliphatic chain would also have predictable chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the propanal chain and the tolyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would definitively link the o-tolylthio group to the propanal chain via the sulfur atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Aldehyde CH | ~9.8 | ~200 | Triplet (t) |

| CH₂ (adjacent to CHO) | ~2.8 | ~45 | Triplet of triplets (tt) |

| CH₂ (adjacent to S) | ~3.2 | ~30 | Triplet (t) |

| Aromatic CHs | ~7.0 - 7.4 | ~125 - 140 | Multiplet (m) |

| Aromatic CH₃ | ~2.4 | ~20 | Singlet (s) |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. docbrown.info

The most prominent feature would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1720-1740 cm⁻¹. vscht.cz The presence of the aldehyde is further confirmed by the appearance of two weaker C-H stretching bands around 2720 and 2820 cm⁻¹. vscht.cz

The aromatic tolyl group would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring could also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less diagnostic.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O stretch | ~1730 | Strong |

| Aldehyde | C-H stretch | ~2720, ~2820 | Weak to Medium |

| Aromatic | C-H stretch | >3000 | Medium |

| Aromatic | C=C stretch | ~1450-1600 | Medium to Weak |

| Aliphatic | C-H stretch | ~2850-2960 | Medium |

| Thioether | C-S stretch | ~600-800 | Weak |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and molecules in the solid state, provided that a suitable single crystal can be grown. This technique would yield highly accurate bond lengths, bond angles, and torsion angles for this compound. It would also reveal information about the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing. To date, no public crystal structure of this compound has been reported.

Gas Electron Diffraction for Gas-Phase Molecular Geometry

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid or liquid states. wikipedia.org A GED study of this compound could provide valuable information on the conformational preferences of the molecule, particularly the rotation around the C-S and C-C single bonds. This would allow for a detailed understanding of the intrinsic geometric parameters of the isolated molecule. As with X-ray crystallography, there is no available literature on a GED study of this specific compound.

Advanced Spectrophotometric Methods for Kinetic and Mechanistic Studies

Advanced spectrophotometric methods, often utilizing UV-Visible spectroscopy, can be employed to study the kinetics and mechanisms of reactions involving this compound. For example, the reaction of the aldehyde group can be monitored by observing the change in absorbance of a chromogenic reagent over time. nih.gov Such studies could be used to investigate the reactivity of the aldehyde in the presence of the o-tolylthio group, providing insights into the electronic effects of the sulfur-containing substituent on the carbonyl functionality. While the general principles of kinetic spectrophotometry are applicable, no specific studies on this compound using these methods have been found in the surveyed literature.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis and functionalization of aryl thioethers like 3-(o-tolylthio)propanal heavily rely on the formation of the carbon-sulfur (C-S) bond. A significant frontier in this area is the development of advanced catalytic systems that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Transition-metal catalysis remains a cornerstone for C-S bond formation. thieme-connect.de While palladium-based catalysts have been extensively used, there is a growing interest in employing more abundant and less toxic metals like copper, nickel, and iron. researchgate.netacsgcipr.org For a molecule such as this compound, research is anticipated to focus on developing bespoke catalyst systems. This includes the design of novel ligands that can stabilize the metal center, facilitate oxidative addition and reductive elimination steps, and allow for the coupling of less reactive starting materials under milder conditions. thieme-connect.de

An emerging trend is the move away from pre-functionalized starting materials towards direct C-H activation. acsgcipr.org This approach, if applied to the synthesis of this compound, would involve the direct coupling of o-cresol (B1677501) or a related compound with a propanal derivative, eliminating the need for halogenated intermediates and thus streamlining the synthetic process. The development of catalysts capable of selectively activating specific C-H bonds in the presence of other functional groups is a key challenge and a focus of ongoing research. pnas.org

Below is a table summarizing representative catalytic systems that could be adapted and optimized for the synthesis of this compound and its derivatives.

| Catalyst System | Metal | Ligand Type | Potential Advantages |

| Palladium-Buchwald-Hartwig | Pd | Biaryl phosphines | High efficiency, broad substrate scope |

| Copper-Ullmann | Cu | N-containing ligands | Lower cost, reduced toxicity |

| Nickel-based | Ni | Phosphine or N-heterocyclic carbene | Reactivity with less reactive electrophiles |

| Iron-catalyzed | Fe | Various | Abundant, low toxicity, unique reactivity |

Exploration of Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely prioritize the development of more sustainable and environmentally benign synthetic methodologies.

A key aspect of this is the use of greener reagents and solvents. cambridgescholars.com This could involve replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents. researchgate.net Furthermore, the development of catalytic systems that can operate in these green solvents is a parallel research goal. The use of renewable starting materials is another important avenue. For instance, sourcing the propanal moiety from biomass-derived precursors would significantly enhance the green credentials of the synthesis. researchgate.net

Electrochemical methods offer a promising sustainable alternative for C-S bond formation. researchgate.net By using electricity as a "traceless" reagent, electrochemical synthesis can often be conducted under mild conditions without the need for chemical oxidants or reductants, thereby reducing waste generation. researchgate.net The application of electrosynthesis to the formation of the thioether linkage in this compound is a plausible future research direction.

The following table outlines several green chemistry approaches and their potential application in the synthesis of this compound.

| Green Approach | Description | Relevance to this compound Synthesis |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. | A more atom-economical route to the aryl thioether core. pnas.org |

| Electrochemical Synthesis | Using electricity to drive reactions, minimizing chemical reagents. | A cleaner method for C-S bond formation. researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Enhancing the sustainability profile of the molecule. tandfonline.com |

| Green Solvents | Employing water, supercritical fluids, or bio-solvents. | Reducing the environmental impact of the synthetic process. researchgate.net |

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of organosulfur compounds. researchgate.netnih.gov These benefits include enhanced safety, better control over reaction parameters, and improved scalability. nih.gov

For the synthesis of this compound, flow chemistry could enable the safe handling of potentially malodorous thiol precursors and allow for precise control over reaction temperature and time, which can be crucial for minimizing side reactions and improving yield. nih.gov The high surface-area-to-volume ratio in microreactors can also facilitate more efficient heat and mass transfer, leading to faster and more selective reactions. researchgate.net

The integration of flow chemistry with automation technologies presents further opportunities. researchgate.net Automated systems can be used for high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis of this compound. Furthermore, automated platforms can enable multi-step syntheses in a continuous fashion, where the product of one reaction is directly fed into the next reactor without the need for isolation and purification of intermediates. nih.gov This approach can significantly reduce synthesis time and waste generation.

Computational Design and Discovery of New Chemical Reactions

Computational chemistry has become an indispensable tool in modern synthetic chemistry. For this compound, computational methods can be employed to design new synthetic routes and to understand the mechanisms of existing reactions in greater detail.

Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways and transition states for the formation of the C-S bond. chemrxiv.orgresearchgate.net This can provide valuable insights into the role of the catalyst and ligands, and can help in the rational design of more efficient catalytic systems. Computational screening of virtual libraries of catalysts and substrates can also accelerate the discovery of new and improved reaction conditions.

Furthermore, computational tools can be used to predict the properties of this compound and its derivatives, which can guide the design of new molecules with specific applications in mind. For instance, quantum mechanical calculations could be used to predict the electronic properties of polymers or other materials derived from this compound.

Potential for Applications in Materials Science and Chemical Biology

While specific applications of this compound are yet to be established, the presence of both a thioether and an aldehyde functional group suggests a range of possibilities in materials science and chemical biology. Organosulfur compounds, in general, are important in these fields. acs.orgnih.gov

In materials science, the aldehyde group can be used for polymerization reactions or for surface modification of materials. The thioether linkage can impart specific electronic or optical properties to a material. For example, polymers incorporating the this compound moiety could be explored for applications in organic electronics or as advanced coatings.

In chemical biology, the aldehyde functionality is a versatile handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. nih.gov The organosulfur component could play a role in modulating biological activity or could serve as a probe for studying biological processes. mdpi.com For instance, derivatives of this compound could be investigated as potential enzyme inhibitors or as tools for chemical proteomics. The role of organosulfur compounds as antioxidants and their interaction with biological redox systems is an area of active research. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 3-(o-tolylthio)propanal, and how do reaction conditions influence yield?

The synthesis of this compound typically involves:

- Electrophilic Aromatic Substitution : Introducing the o-tolylthio group to a propanal backbone under controlled conditions (e.g., using Lewis acids like AlCl₃ as catalysts) .

- Reduction Reactions : Reducing ketone precursors (e.g., 3-(o-tolylthio)propanone) via catalytic hydrogenation or NaBH₄-mediated pathways .

Key Factors Affecting Yield:

- Temperature : Higher temperatures (>80°C) may degrade the aldehyde group, reducing yield.

- Catalyst Purity : Impurities in Lewis acids can lead to side reactions (e.g., over-chlorination) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Validation: Cross-reference with authentic standards and mass spectrometry (e.g., m/z = 196.05 for [M+H]⁺) .

Q. What is the proposed mechanism of action for this compound derivatives in modulating neuronal ion channels?

Derivatives interact with voltage-sensitive sodium channels (Nav) and L-type calcium channels (Cav1.2):

- Nav Inhibition : The o-tolylthio group sterically blocks channel pore opening, reducing neuronal excitability .

- Cav1.2 Modulation : The aldehyde moiety forms reversible Schiff bases with lysine residues in the channel’s α1 subunit .

Experimental Validation: Patch-clamp electrophysiology in HEK293 cells expressing recombinant channels .

Advanced Research Questions

Q. How does the ortho-substituted tolylthio group influence reactivity compared to meta- or para-substituted analogs?

| Parameter | Ortho-Substituted (o-Tolylthio) | Para-Substituted (p-Tolylthio) |

|---|---|---|

| Steric Hindrance | High (due to proximity) | Low |

| Electronic Effects | Electron-withdrawing (S–C interaction) | Electron-donating (resonance) |

| Reactivity in SN2 | Slower (steric block) | Faster |

Implications: Ortho derivatives show lower nucleophilic substitution rates but higher stability in acidic conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Case Study: Discrepancies in anticonvulsant activity (ED₅₀ values ranging from 10–50 mg/kg):

- Purity Analysis : Use HPLC-MS to rule out impurities (e.g., oxidized byproducts) .

- Assay Variability : Standardize in vivo models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) .

- Metabolic Stability : Compare pharmacokinetics (e.g., hepatic microsome assays) to assess bioavailability differences .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with Nav1.7 (PDB ID: 6J8E). Focus on hydrophobic pockets accommodating the o-tolylthio group .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptor count to optimize derivatives for blood-brain barrier penetration .

Validation: Compare computational predictions with experimental IC₅₀ values from patch-clamp assays .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Scale-Up Challenges: Control exothermic reactions during aldehyde formation to prevent thermal degradation .

Q. What analytical techniques differentiate this compound from its hydration product (geminal diol)?

- IR Spectroscopy : Aldehyde C=O stretch at ~1720 cm⁻¹ vs. O–H stretch at 3400 cm⁻¹ for diol .

- TGA (Thermogravimetric Analysis) : Diol decomposes at 120–150°C, while aldehyde remains stable until 180°C .

Prevention: Store samples under anhydrous conditions with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.